4-(trifluoromethyl)quinoline-8-carboxylic Acid
Overview
Description
4-(Trifluoromethyl)quinoline-8-carboxylic acid is a fluorinated quinoline derivative. The presence of a trifluoromethyl group at the 4-position and a carboxylic acid group at the 8-position of the quinoline ring imparts unique chemical and physical properties to this compound. Fluorinated quinolines are known for their enhanced biological activity and stability, making them valuable in various scientific and industrial applications.
Scientific Research Applications
4-(Trifluoromethyl)quinoline-8-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antibacterial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as liquid crystals and dyes.
Mechanism of Action
Target of Action
Similar compounds have shown remarkable inhibition of human tissue-nonspecific alkaline phosphatase (h-tnap), tissue-specific human intestinal alkaline phosphatase (h-iap), and human placental alkaline phosphatase (h-plap) . These enzymes play crucial roles in various biological processes, including bone mineralization and lipid metabolism.
Mode of Action
It’s suggested that the trifluoromethyl group in similar compounds can bind with protons during the cell penetrating process, leading to an increase in ph and destabilization of the cell membranes . This could potentially enhance the cell penetration ability of the peptides .
Biochemical Pathways
The inhibition of alkaline phosphatases like h-tnap, h-iap, and h-plap could potentially affect the phosphate metabolism pathway .
Result of Action
The compound’s potential to enhance cell penetration and inhibit alkaline phosphatases could lead to changes in cellular processes and functions.
Action Environment
Factors such as ph could potentially influence the compound’s action, given its suggested ability to bind with protons and alter ph levels .
Safety and Hazards
The compound is classified as hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using only outdoors or in a well-ventilated area .
Biochemical Analysis
Biochemical Properties
4-(Trifluoromethyl)quinoline-8-carboxylic Acid has been found to interact with several enzymes and proteins. For instance, it has been shown to have a favorable binding mode in the active site of the Trichomonas vaginalis enzymes purine nucleoside phosphorylase, lactate dehydrogenase, triosephosphate isomerase, and thioredoxin reductase . The nature of these interactions is primarily through binding, which can influence the activity of these enzymes .
Cellular Effects
The effects of this compound on cells are significant. It has been observed to completely inhibit T. vaginalis growth and increase reactive oxygen species production and lipid peroxidation after 24 hours of treatment . Nitric oxide accumulation was not observed .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it has been shown to bind to the active sites of several T. vaginalis enzymes, potentially influencing their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. For instance, it has been shown to completely inhibit T. vaginalis growth and increase reactive oxygen species production and lipid peroxidation after 24 hours of treatment .
Dosage Effects in Animal Models
vaginalis, a protozoan parasite
Metabolic Pathways
It has been shown to interact with several enzymes, suggesting that it may influence various metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the cyclization of appropriate aniline derivatives with trifluoromethyl-substituted acetoacetates under acidic conditions . Another approach involves the use of palladium-catalyzed decarbonylative Suzuki cross-coupling reactions with arylboronic acids .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions or cross-coupling reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-(Trifluoromethyl)quinoline-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, especially at positions activated by the trifluoromethyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Alcohols or aldehydes.
Substitution: Substituted quinoline derivatives with various functional groups.
Comparison with Similar Compounds
Mefloquine: A quinoline derivative with antimalarial properties.
Fluoroquinolones: A class of antibiotics with a fluorine atom in the quinoline ring.
Brequinar: An antineoplastic drug with a quinoline core structure.
Uniqueness: 4-(Trifluoromethyl)quinoline-8-carboxylic acid is unique due to the specific positioning of the trifluoromethyl and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups enhances the compound’s stability and interaction with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-(trifluoromethyl)quinoline-8-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3NO2/c12-11(13,14)8-4-5-15-9-6(8)2-1-3-7(9)10(16)17/h1-5H,(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJLOIOVSOLZOAZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C(=C1)C(=O)O)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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